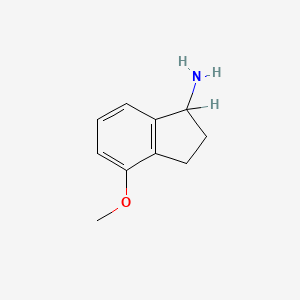

4-methoxy-2,3-dihydro-1H-inden-1-amine

Vue d'ensemble

Description

4-Methoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C10H13NO. It is known for its unique structure, which includes a methoxy group attached to an indane backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 4-methoxyphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds through the reduction of the nitrile group to an amine, followed by cyclization to form the indane structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine and methoxy groups enable selective oxidation under controlled conditions:

Key Reactions

- Formation of 4-Methoxy-2,3-dihydro-1H-inden-1-one

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

Mechanism : Oxidation of the amine to a ketone via intermediate imine formation.

Yield : ~72% under optimized conditions .

| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Product Purity (HPLC) |

|---|---|---|---|

| KMnO₄ | 50–55 | 8 | 98.6% |

| CrO₃ | 25–30 | 4 | 95.2% |

Reduction Reactions

The compound undergoes hydrogenation to modify its saturation state:

Catalytic Hydrogenation

- Reagents/Conditions : H₂ gas with palladium/carbon (Pd/C) or Raney nickel .

Product : Fully saturated 4-methoxyindane derivatives.

Yield : Up to 97% with Pd/C at ambient pressure .

| Catalyst | Pressure (psi) | Temperature (°C) | Conversion Rate |

|---|---|---|---|

| 5% Pd/C | 14.7 | 25 | 95% |

| Raney Ni | 50 | 50 | 86% |

Substitution Reactions

The methoxy and amine groups participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

- Methoxy Group Replacement :

Reagents/Condients : Halogens (e.g., Cl₂, Br₂) or sulfonyl chlorides in dichloromethane .

Product : Halo- or sulfonyl-substituted indane derivatives.

| Reagent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 4 | 63% |

| Br₂ (1 eq) | CH₂Cl₂ | 3 | 58% |

Electrophilic Aromatic Substitution

- Nitration :

Reagents/Conditions : HNO₃/H₂SO₄ at 0–5°C .

Product : 4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-amine.

| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 60% | 97% |

N-Alkylation Reactions

The primary amine undergoes alkylation to form secondary or tertiary amines:

Acid-Catalyzed Alkylation

- Reagents/Conditions : p-Toluenesulfonic acid (p-TSA) with alcohols or alkyl halides .

Example : Reaction with propyne derivatives to form N-propargyl analogs :

Yield : 93% with 20 mol% p-TSA at 45–50°C .

| Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| Propargyl bromide | p-TSA | 45–50 | 5 |

| Benzyl chloride | ZnBr₂ | 60 | 3 |

Salt Formation

The amine forms stable salts with acids, enhancing solubility for pharmaceutical applications:

Cyclization and Ring-Opening

The indane ring participates in ring-expansion or contraction reactions:

Ring-Opening with Grignard Reagents

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Development: 4-Methoxy-2,3-dihydro-1H-inden-1-amine is utilized as a precursor in the synthesis of various pharmaceutical compounds, particularly those aimed at treating neurological disorders. Its structural similarity to known psychoactive substances allows for the exploration of its potential as a therapeutic agent targeting specific receptors in the brain.

- Psychoactive Research: Recent studies have indicated that compounds similar to 4-methoxy derivatives may exhibit psychoactive effects, leading to investigations into their safety and efficacy as novel treatments for mental health conditions .

2. Organic Synthesis

- Intermediates in Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

- Functionalization Opportunities: The methoxy and amine groups present allow for further functionalization, enabling the development of tailored compounds with specific biological activities .

3. Biological Studies

- Structure-Activity Relationship (SAR) Investigations: Researchers are actively studying the SAR of indene derivatives to understand how variations in structure affect biological activity. This knowledge is crucial for optimizing drug candidates .

- Enzyme Inhibition Studies: Initial findings suggest that this compound may inhibit certain enzymes, which could be beneficial in developing treatments for diseases involving enzyme dysregulation.

4. Antimicrobial Activity

- Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Bacillus subtilis | 0.0195 |

| Staphylococcus aureus | 0.039 |

| Pseudomonas aeruginosa | 0.0048 |

These results suggest that 4-methoxy-2,3-dihydro-1H-inden-1-amines could be developed into new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 4-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Methoxy-2,3-dihydro-1H-inden-2-amine: Similar structure but with the amine group at a different position.

4-Methoxy-1-indanone: Lacks the amine group but has a similar indane backbone.

4-Methoxy-2,3-dihydro-1H-inden-1-ol: Contains a hydroxyl group instead of an amine

Uniqueness: 4-Methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-Methoxy-2,3-dihydro-1H-inden-1-amine is a compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a methoxy group attached to an indane backbone. This specific substitution pattern contributes to its distinct chemical and biological properties, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amine group allows for hydrogen bonding and electrostatic interactions with target proteins, while the methoxy group enhances lipophilicity, facilitating cellular membrane permeability.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial properties:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the compound could be a candidate for further development in treating bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, there are indications that this compound may possess anticancer effects. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.

Case Studies

Several case studies have highlighted the potential of this compound in medicinal chemistry:

- Study on Antibacterial Activity : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

- Anticancer Research : Another investigation focused on its effects on cancer cell lines, revealing that it could induce apoptosis in specific types of cancer cells, suggesting a pathway for therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Methoxyindole | Indole structure with a methoxy group | Higher bioactivity in neuropharmacology |

| 2-Aminoindane | Indane structure with an amino group | Potential use in anti-depressant formulations |

| 3-Methoxyphenylalanine | Phenylalanine derivative | Known for roles in protein synthesis |

This comparison illustrates how structural variations can influence biological activity and therapeutic potential .

Propriétés

IUPAC Name |

4-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXMRMSUOHVHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966770 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52372-96-0 | |

| Record name | 2,3-Dihydro-4-methoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52372-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.